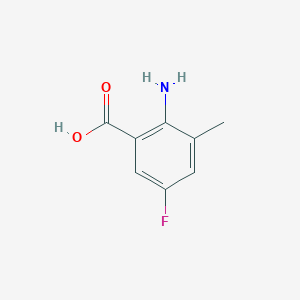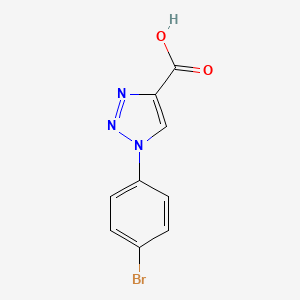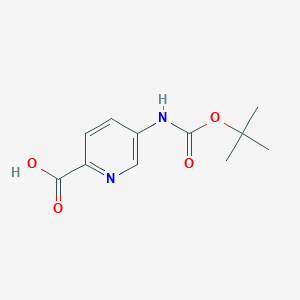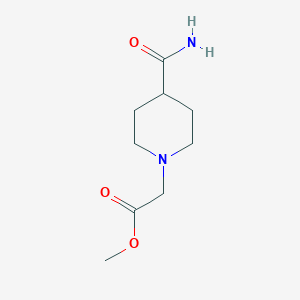
2-Bromo-5-fluoro-4-methyl-3-nitropyridine
Overview
Description
“2-Bromo-5-fluoro-4-methyl-3-nitropyridine” is likely a halogenated nitropyridine compound. Nitropyridines are aromatic compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, substituted with a nitro group .
Synthesis Analysis
While the exact synthesis of “this compound” isn’t available, similar compounds are often synthesized through palladium-catalyzed coupling reactions like the Suzuki-Miyaura coupling .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring with bromo, fluoro, methyl, and nitro substituents at the 2nd, 5th, 4th, and 3rd positions respectively .Chemical Reactions Analysis
Nitropyridines can undergo various reactions. For instance, they can participate in Suzuki-Miyaura coupling reactions . They can also undergo reactions involving the migration of the nitro group .Scientific Research Applications
Fluorescence-based Technologies
The development of new fluorescent probes is a significant application of pyridine derivatives, including 2-Bromo-5-fluoro-4-methyl-3-nitropyridine. These compounds, specifically indolizino[3,2-c]quinolines synthesized through the oxidative Pictet-Spengler cyclization strategy, exhibit unique and desirable optical properties, making them suitable for use as prospective fluorescent probes in aqueous systems. This application is crucial in biomedical fields, especially in the development of novel imaging and diagnostic tools (Park et al., 2015).
Synthesis of Antitumor Antibiotics
Another research application of such pyridine derivatives involves their role in synthesizing antitumor antibiotics like streptonigrin and lavendamycin. Through highly functionalized bromopyridines undergoing fluoride-promoted, palladium-catalyzed cross-coupling, these compounds contribute to the development of potent antitumor agents. This synthesis pathway highlights the critical role of pyridine derivatives in advancing chemotherapeutic research and drug development (Mcelroy & DeShong, 2003).
Large Scale Oxidations
The large-scale synthesis of 5-Bromo-2-nitropyridine, derived from the corresponding amine via hydrogen peroxide oxidation, underscores the industrial and manufacturing applications of such compounds. The process development around this transformation has led to a reproducible and safe protocol, crucial for the consistent production of pyridine derivatives used in various chemical processes (Agosti et al., 2017).
Quantum Mechanical and Spectroscopic Studies
Pyridine derivatives are also pivotal in quantum mechanical and spectroscopic studies, where their molecular structure, electronic, and vibrational characteristics are analyzed. Such studies provide insights into the stability, charge delocalization, and NLO (Non-Linear Optical) behavior of these compounds, contributing significantly to the field of material science and optoelectronics (Abraham et al., 2017).
Metal Ion Detection
Finally, pyridine derivatives like this compound are instrumental in developing fluorescent probes for metal ion detection. Such probes can selectively interact with ions like Fe3+ and Hg2+, enabling their detection and quantification in various media. This application is vital in environmental monitoring, water quality analysis, and biochemistry, where accurate detection of specific metal ions is required (Singh et al., 2020).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the synthesis of various biologically active compounds .
Mode of Action
2-Bromo-5-fluoro-4-methyl-3-nitropyridine can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .
Biochemical Pathways
It is known that fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Result of Action
It is known that similar compounds can be used in the synthesis of various biologically active compounds .
properties
IUPAC Name |
2-bromo-5-fluoro-4-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c1-3-4(8)2-9-6(7)5(3)10(11)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETCZNOCLJMNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652047 | |
| Record name | 2-Bromo-5-fluoro-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917918-84-4 | |
| Record name | 2-Bromo-5-fluoro-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B1517225.png)
![3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1517227.png)




![1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1517236.png)



![3-[(3-Bromophenyl)amino]propanenitrile](/img/structure/B1517241.png)
![3-Amino-1-[2-(propan-2-yl)phenyl]thiourea](/img/structure/B1517242.png)

![2-[4-(Methanesulfonyloxy)phenyl]acetic acid](/img/structure/B1517247.png)